![molecular formula C25H20N2O3 B1680806 SB 218795 CAS No. 174635-53-1](/img/structure/B1680806.png)
SB 218795
Descripción general
Descripción
SB 218795: es un antagonista no peptídico potente y selectivo del receptor de neuroquinina-3. Tiene una alta afinidad por el receptor humano de neuroquinina-3, con una constante de disociación de 13 nanomolares. Este compuesto es conocido por su capacidad de inhibir la constricción pupilar mediada por el receptor de neuroquinina-3 en conejos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de SB 218795 implica la formación de una estructura de 2-fenil-4-quinolincarboxamida. Los pasos clave incluyen la formación del anillo de quinolina y la posterior funcionalización para introducir los grupos fenilo y carboxamida. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle .
Métodos de producción industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. generalmente se sintetiza en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: SB 218795 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el carboxamida y el fenilo. No suele sufrir reacciones de oxidación o reducción en condiciones estándar .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen disolventes orgánicos como el dimetilsulfóxido y reactivos para transformaciones de grupos funcionales. Las reacciones generalmente se llevan a cabo en condiciones suaves a moderadas para preservar la integridad del compuesto .
Productos principales: Los productos principales formados a partir de reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados. Estos derivados a menudo se utilizan para estudiar la relación estructura-actividad del compuesto .
Aplicaciones Científicas De Investigación
Pain Management
Research indicates that SB 218795 may possess analgesic properties. In vivo studies have demonstrated its efficacy in reducing neurogenic inflammation and modulating pain responses. This suggests potential utility in treating chronic pain syndromes .
Anti-Inflammatory Effects
This compound has also been explored for its anti-inflammatory effects. Studies involving animal models have shown that the compound can effectively reduce inflammation, indicating its potential for therapeutic development in inflammatory diseases.
Anxiety Disorders
Given its role in modulating neurokinin signaling pathways, this compound is being investigated for its potential applications in anxiety disorders. The neurokinin-3 receptor is implicated in anxiety regulation, making this compound a candidate for further research in this area .
Reproductive Health
The neurokinin-3 receptor is involved in reproductive functions, and antagonists like this compound may have applications in managing reproductive health issues .
Comparative Analysis with Other Compounds
The selectivity of this compound for neurokinin-3 receptors distinguishes it from other compounds that target different receptor subtypes. The following table summarizes key comparative data:
Compound Name | Structure Type | Selectivity |
---|---|---|
SB 223412 | Non-peptide antagonist | NK1 receptor |
SB 222200 | Non-peptide antagonist | NK2 receptor |
CP 99994 | Non-peptide antagonist | NK1 receptor |
This compound | Non-peptide antagonist | NK3 receptor |
Case Study 1: In Vivo Efficacy
A study conducted on rabbits demonstrated that this compound effectively inhibited miosis induced by neurokinin-3 receptor agonists. This study provided a useful model for characterizing the pharmacodynamic profile of this compound and its efficacy compared to other antagonists .
Case Study 2: Pain Modulation
In another study, this compound was administered to animal models experiencing chronic pain. The results indicated a significant reduction in pain responses, supporting the compound's potential as a therapeutic agent for pain management .
Mecanismo De Acción
SB 218795 actúa como un antagonista selectivo, reversible y competitivo del receptor humano de neuroquinina-3. Cruza eficazmente la barrera hematoencefálica e inhibe la miosis o constricción pupilar inducida por el receptor de neuroquinina-3 en conejos conscientes. El compuesto se une al receptor de neuroquinina-3, evitando la unión de ligandos endógenos como la sustancia P, lo que inhibe las vías de señalización descendentes .
Comparación Con Compuestos Similares
Compuestos similares:
SB 222200: Otro antagonista del receptor de neuroquinina-3 con selectividad y potencia similares.
Osanetant: Un antagonista no peptídico del receptor de neuroquinina-3 con una estructura química diferente pero efectos farmacológicos similares.
Talnetant: Un antagonista selectivo del receptor de neuroquinina-3 utilizado en la investigación por sus efectos en los procesos mediados por el receptor de neuroquinina-3
Singularidad: SB 218795 es único debido a su alta selectividad para el receptor de neuroquinina-3 sobre otros receptores de neuroquinina, como los receptores de neuroquinina-1 y neuroquinina-2. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos del receptor de neuroquinina-3 en varios procesos fisiológicos y fisiopatológicos .
Actividad Biológica
SB 218795 is a selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, which plays a significant role in various physiological processes, including anxiety, depression, and reproductive functions. Its chemical designation is CAS 174635-53-1, and it has garnered attention due to its high potency and selectivity in pharmacological studies.
This compound exhibits competitive inhibition at the NK3 receptor with a binding affinity (Ki) of approximately 13 nM for the human NK3 receptor (hNK3) . This compound demonstrates substantial selectivity, being 90-fold less potent against the hNK2 receptor and 7000-fold less potent against the hNK1 receptor . The mechanism of action involves blocking the effects of neurokinin B (NKB), which is known to activate NK3 receptors, thereby influencing neuronal excitability and neurotransmitter release.
Pharmacological Characterization
Research indicates that this compound effectively inhibits the binding of tachykinin ligands to NK3 receptors. In vitro studies have shown that it can significantly reduce intracellular calcium levels induced by NKB, demonstrating its role as a functional antagonist .
Table 1: Binding Affinity of this compound
Receptor Type | Ki (nM) | Selectivity Ratio |
---|---|---|
hNK3 | 13 | - |
hNK2 | >1170 | 90-fold |
hNK1 | >91000 | 7000-fold |
In Vivo Studies
In vivo experiments have illustrated the effects of this compound on behavioral paradigms associated with anxiety and fear. For instance, microinjection of this compound into the basolateral amygdala (BLA) of rats prior to fear conditioning reduced fear-potentiated startle responses, indicating its potential therapeutic effects in anxiety disorders .
Case Studies and Research Findings
-
Study on Anxiety Responses :
- Objective : To assess the impact of NK3 receptor antagonism on anxiety-related behaviors.
- Method : Rats received microinjections of this compound before exposure to fear conditioning.
- Results : The antagonist significantly reduced fear responses, suggesting that NK3 receptor activation contributes to anxiety behaviors .
-
Pharmacological Profiling :
- Objective : To characterize the pharmacological profile of this compound in comparison with other NK3 receptor antagonists.
- Method : Comparative studies were performed using various agonists and antagonists in cell cultures expressing NK3 receptors.
- Results : this compound displayed a unique profile with potent inhibition of NKB-induced responses, reinforcing its potential utility in treating conditions mediated by NK3 receptor activity .
Propiedades
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQXQJZIHWLIN-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938539 | |
Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174635-53-1 | |
Record name | SB-218795 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.